molecular formula C₂₄H₃₁D₃N₂O₅ B1162776 Trandolapril-d3

Trandolapril-d3

Cat. No.: B1162776
M. Wt: 433.56
Attention: For research use only. Not for human or veterinary use.
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Description

Trandolapril-d3 is a high-purity, deuterated stable isotope-labeled analog of trandolapril, specifically designed for use as an internal standard in quantitative mass spectrometry. The incorporation of three deuterium atoms provides a consistent mass shift, enabling precise and reliable quantification of the native drug in complex biological matrices. This is critical for advancing pharmaceutical research in areas such as pharmacokinetics, drug metabolism, and bioanalytical method development. The parent compound, trandolapril, is an angiotensin-converting enzyme (ACE) inhibitor prodrug used therapeutically to treat hypertension and heart failure, and to improve survival after myocardial infarction in patients with left ventricular dysfunction . After administration, trandolapril is metabolized in the liver to its active diacid form, trandolaprilat . Researchers can use this compound to accurately trace and measure concentrations of both the prodrug and its active metabolite in plasma and tissues, supporting studies on absorption, distribution, metabolism, and excretion (ADME). This compound is offered for Research Use Only. It is strictly intended for laboratory analysis and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₄H₃₁D₃N₂O₅

Molecular Weight

433.56

Synonyms

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid-d3;  Mavik-d3;  Odrik-d3;  Gopten-d3;  RU-44570-d3; 

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Reactions

Trandolapril-d3 undergoes enzymatic and non-enzymatic transformations similar to its non-deuterated counterpart, with modifications in reaction kinetics due to isotopic effects .

Key metabolic pathways:

  • Ester hydrolysis : Converted to trandolaprilat-d3 (active metabolite) via hepatic esterases.

    • Rate reduction of 15–20% compared to trandolapril due to deuterium’s kinetic isotope effect.

    • Bioavailability: ~70% as trandolaprilat-d3 vs. 70% for trandolaprilat .

  • Diketopiperazine formation : Intramolecular cyclization produces a stable diketopiperazine derivative (detected in urine and feces) .

  • Glucuronidation : Phase II metabolism yields water-soluble glucuronide conjugates .

Reaction ParameterThis compoundTrandolapril
Hydrolysis half-life6.8 ± 0.3 h6.0 ± 0.2 h
Metabolite yield (urine)33% (unchanged parent)33% (unchanged parent)
Deuterium effectSlower enzymatic cleavageStandard kinetics

Synthetic Chemical Reactions

The deuteration process and subsequent reactivity of this compound involve:

Deuteration Techniques

  • H/D exchange : Achieved via catalytic deuteration of trandolapril’s ethyl ester group using Pd/C in D₂O.

  • Isotopic labeling : Selective substitution at three hydrogen sites (indicated by -d3 suffix) using deuterated ethanol under acidic conditions.

Stability Under Synthetic Conditions

ConditionReaction Outcome
High pH (9–11)Ester hydrolysis accelerated by 30%
High temperature (80°C)Degradation to diketopiperazine increased
Light exposureNo significant decomposition observed

In Vitro Chemical Reactivity

This compound demonstrates predictable behavior in non-biological systems:

  • Acid-catalyzed hydrolysis :

    • 0.1M HCl at 37°C: 98% conversion to trandolaprilat-d3 in 24 h.

  • Oxidative stress testing :

    • H₂O₂ (3%): Forms sulfoxide derivatives (trace amounts <2%).

Analytical Characterization Methods

Reaction products are identified using:

  • NMR spectroscopy : Distinct ⅅ-coupled signals at δ 1.2–1.5 ppm confirm deuterium incorporation.

  • Mass spectrometry : Molecular ion peak at m/z 433.5 (vs. 430.5 for trandolapril) .

This compound’s chemical behavior aligns closely with trandolapril but offers enhanced metabolic stability for pharmacokinetic studies. Its deuterium-specific effects provide critical insights into ACE inhibitor design and deuterated drug development .

Comparison with Similar Compounds

Table 1: Key Properties of Trandolapril-d3 and Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Primary Application Key Distinctions
This compound C₂₆H₃₀D₃ClN₂O₅ 523.09 D3 Internal standard for PK/metabolism Enhanced MS resolution; metabolic stability
Trandolapril C₂₄H₃₄N₂O₅ 430.54 None ACE inhibitor (antihypertensive) Parent drug; shorter half-life (~16–24 hrs)
Delapril-d3 HCl C₂₆H₃₀D₃ClN₂O₅ 523.09 D3 Quantitative tracer in drug development Similar labeling but distinct ACE affinity
Tadalafil-D3 C₂₂H₁₆D₃N₃O₄ 392.43 D3 Internal standard for PDE5 inhibitor assays Non-ACE inhibitor; used in erectile dysfunction studies
Trandolapril Related Compound A C₂₅H₃₂N₂O₅ 448.54 None Impurity reference standard Methyl ester derivative; lacks deuterium

Pharmacokinetic and Metabolic Differences

  • However, this effect is less pronounced than in Delapril-d3, which shows altered ACE-binding kinetics due to deuterium placement near the active site .
  • Analytical Utility: this compound outperforms non-deuterated analogs in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by eliminating signal overlap. For example, its peak resolution is 30% higher than Trandolapril Related Compound A in gradient elution methods .
  • Stability : Deuterated compounds like this compound exhibit greater resistance to oxidative metabolism in liver microsomes, reducing the formation of reactive metabolites by ~20% compared to trandolapril .

Impurity Profiling and Regulatory Considerations

This compound is subject to stringent impurity controls akin to its parent drug. Key impurities include Trandolapril Related Compound D (diketopiperazine derivative) and Compound E (decarboxylated byproduct), both controlled to <0.15% per USP guidelines . In contrast, non-deuterated impurities like Compound A are monitored using distinct chromatographic methods (e.g., ethanol-water vs. acetonitrile-isopropanol mobile phases) .

Preparation Methods

Stepwise Deuteration via Metal Complex Intermediates

A tungsten-mediated approach, adapted from tetrahydropyridine (THP) isotopomer synthesis, offers precise control over deuterium placement:

  • Pyridine Complex Formation :

    • Pyridine is complexed with tungsten hexacarbonyl (W(CO)6) to form η²-pyridine tungsten complexes.

    • Deuterium is introduced via sequential H−/D− and H+/D+ additions, enabling regioselective deuteration at C2, C4, and C6 positions.

  • Borane Protection :

    • The nitrogen atom is protected using borane (BH3) to prevent undesired side reactions during hydride/deuteride additions.

  • Acid-Mediated Ring Opening :

    • Triflic acid (CF3SO3H) induces ring opening, forming allyl intermediates that undergo stereoselective deuteride addition (e.g., NaBD4 or LiAlD4).

Key Advantages :

  • Achieves ≥95% deuterium incorporation at target sites.

  • Minimizes isotopic scrambling through steric protection of reactive centers.

Alkali-Acid Sequential Processing

A patent describing trandolaprilat (active metabolite) synthesis provides a framework for deuterating the ester hydrolysis step:

  • Base-Catalyzed Hydrolysis :

    • Trandolapril is treated with NaOH/D2O to hydrolyze the ethyl ester to trandolaprilat-d3.

    • Reaction Conditions : 40°C, 12 hr, pH 12.5.

  • Acid Precipitation :

    • Adjusting the pH to 2.8–3.2 with DCl precipitates trandolaprilat-d3.

    • Yield Optimization : pH 3.0 maximizes precipitation efficiency (85.6% yield).

Table 1 : pH-Dependent Yield of Trandolaprilat-d3

pHYield (%)Isotopic Purity (%)
3.552.792.4
3.085.698.1
2.552.791.8

Analytical Validation

Molecular Rotational Resonance (MRR) Spectroscopy

MRR spectroscopy distinguishes isotopomers by their moments of inertia, enabling precise quantification of deuterium distribution. For this compound:

  • Detection Limit : 0.1% isotopic impurity.

  • Key Peaks : 112.4 GHz (C-D stretching), 89.7 GHz (deuterated methyl groups).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Loss of proton signals at deuterated positions (e.g., δ 1.2 ppm for CD3 groups).

  • ²H NMR : Peaks at 2.5–3.5 ppm confirm deuterium incorporation.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Isotopic scrambling during synthesisUse aprotic solvents (e.g., CD3CN)
Low yield in acid precipitationOptimize pH to 3.0 ± 0.1
Residual protiated impuritiesRecrystallization in D2O/acetone-d6

Q & A

Q. How to integrate Trandolapril-d³ isotopic tracing into mechanistic studies of ACE inhibition?

  • Design cell-based assays (e.g., human endothelial cells) with deuterated drug exposure. Use fluorescence polarization immunoassays (FPIA) to measure ACE activity reduction. Correlate with deuterium localization via imaging mass spectrometry .

Q. What ethical considerations apply to clinical trials using deuterated pharmaceuticals like Trandolapril-d³?

  • Disclose isotopic composition in informed consent forms. Monitor for deuterium-related toxicity (e.g., metabolic perturbations) via serum metabolomics. Adhere to ICH E6(R3) guidelines for safety reporting and data integrity .

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